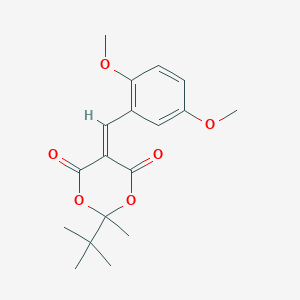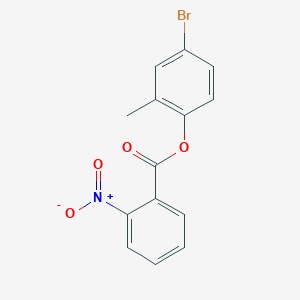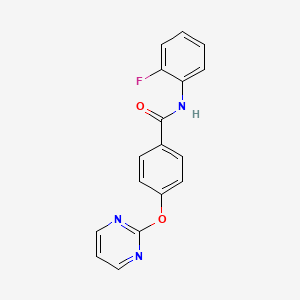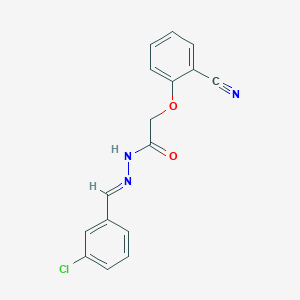![molecular formula C15H13FN2S B5506758 2-[(4-fluorobenzyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5506758.png)
2-[(4-fluorobenzyl)thio]-4,6-dimethylnicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-fluorobenzyl)thio]-4,6-dimethylnicotinonitrile is a compound of interest in various chemical and pharmaceutical research studies. Its synthesis and properties are explored in several research contexts.
Synthesis Analysis
The synthesis of compounds similar to 2-[(4-fluorobenzyl)thio]-4,6-dimethylnicotinonitrile often involves reactions of fluorobenzyl with other components. For instance, the synthesis of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas involved the reaction of 4-fluorobenzoyl isothiocyanate with isomeric fluoroanilines in dry acetonitrile (Saeed, Erben, Shaheen, & Flörke, 2011).
Molecular Structure Analysis
The molecular structure of related compounds has been determined using methods like X-ray diffraction and vibrational spectra analysis. For example, the structure of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole was confirmed by X-ray crystal structure analyses (Banu et al., 2014).
Chemical Reactions and Properties
Chemical reactions of similar compounds often involve hydrogen bonding and pi-pi stacking interactions. For instance, in the synthesis of certain fluorobenzyl compounds, intramolecular C–H⋯N hydrogen bonding was observed (Delgado et al., 2006).
Physical Properties Analysis
Physical properties such as solubility and crystallinity can be studied through spectroscopic methods. For example, the study of a fluorogenic reagent for thiols explored its fluorescence properties (Toyo’oka et al., 1989).
Chemical Properties Analysis
The chemical properties of related compounds are often characterized by their reactivity and binding properties. For instance, the synthesis and biological evaluation of a fluorobenzyl compound explored its in vitro and in vivo properties (Leea et al., 2000).
科学的研究の応用
DNA Interaction and Damage Assessment : Brett et al. (2003) investigated the electrochemistry of a thiophene-S-oxide, similar in structure to 2-[(4-fluorobenzyl)thio]-4,6-dimethylnicotinonitrile, and its interaction with DNA. The study provided evidence that the reduced form of this molecule interacts with DNA, causing potential damage which could have implications in genetic research and toxicology (Brett et al., 2003).
Neurological Disease Research : Shoghi-Jadid et al. (2002) utilized a fluorinated derivative, similar to the compound , in positron emission tomography to locate neurofibrillary tangles and beta-amyloid plaques in the brains of Alzheimer's disease patients. This illustrates its potential application in neurology and the early diagnosis of neurodegenerative diseases (Shoghi-Jadid et al., 2002).
Fluorescence and Electrochromism in Material Science : Woodward et al. (2017) described the synthesis and characterization of thiazolothiazole derivatives, which show similarities to 2-[(4-fluorobenzyl)thio]-4,6-dimethylnicotinonitrile. These compounds exhibited strong fluorescence and reversible electrochromism, useful in developing materials for optoelectronic applications (Woodward et al., 2017).
Antitumor Activity : Maddila et al. (2016) synthesized derivatives of a compound structurally similar to 2-[(4-fluorobenzyl)thio]-4,6-dimethylnicotinonitrile, assessing their antitumor activity. The study found that some of these derivatives showed promising anticancer properties, suggesting potential applications in cancer research and therapy (Maddila et al., 2016).
Chemical Sensing in Environmental Science : Schramm et al. (2016) utilized a malononitrile derivative, sharing a core structure with 2-[(4-fluorobenzyl)thio]-4,6-dimethylnicotinonitrile, as a chemosensor for detecting cyanide in water. This indicates its use in environmental monitoring and pollutant detection (Schramm et al., 2016).
特性
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-4,6-dimethylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2S/c1-10-7-11(2)18-15(14(10)8-17)19-9-12-3-5-13(16)6-4-12/h3-7H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZHPLSEDALYKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Fluorobenzyl)thio]-4,6-dimethylnicotinonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R*,5R*)-N,N-dimethyl-6-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5506676.png)
![3-[(4,6-dimethoxy-2-pyrimidinyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B5506685.png)




![(3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5506728.png)

![4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5506743.png)
![4-({4-methyl-5-[1-(pyridin-2-ylcarbonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5506751.png)
![N-(2-benzylbutyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5506755.png)


![2-{[(2,4-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5506783.png)